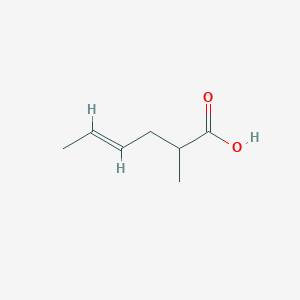
3-Isocyanato-2,4-dimethylpentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isocyanates are widely used in various industrial applications, such as the production of polyurethanes, paints, and coatings. This compound is known for its reactivity and versatility in chemical synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
3-Isocyanato-2,4-dimethylpentane can be synthesized through several methods. One common method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates.
Another method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride . This process is efficient and forms dimethyl sulfide as the only byproduct.
Industrial Production Methods
The industrial production of isocyanates, including this compound, predominantly relies on the phosgene process . This method involves the reaction of amines with phosgene to produce isocyanates. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the formation of carbamates through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamates to yield isocyanates .
化学反应分析
Types of Reactions
3-Isocyanato-2,4-dimethylpentane undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Polymerization: Reacts with diols or polyols to form polyurethanes.
Common Reagents and Conditions
Alcohols and Amines: Used in nucleophilic addition reactions to form urethanes and ureas.
Water: Used in hydrolysis reactions to form amines and carbon dioxide.
Diols and Polyols: Used in polymerization reactions to form polyurethanes.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the reaction with diols or polyols.
科学研究应用
3-Isocyanato-2,4-dimethylpentane has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its reactivity with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems and biomedical materials.
Industry: Widely used in the production of polyurethanes, paints, and coatings.
作用机制
The mechanism of action of 3-isocyanato-2,4-dimethylpentane involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water . This reactivity is exploited in the formation of urethanes, ureas, and polyurethanes.
相似化合物的比较
3-Isocyanato-2,4-dimethylpentane can be compared with other isocyanates such as:
Hexamethylene diisocyanate (HDI): Used in the production of non-yellowing polyurethanes.
Isophorone diisocyanate (IPDI): Known for its use in high-performance coatings.
Toluene diisocyanate (TDI): Widely used in the production of flexible polyurethane foams.
Methylenediphenyl diisocyanate (MDI): Used in the production of rigid polyurethane foams.
The uniqueness of this compound lies in its specific structure and reactivity, making it suitable for specialized applications in the production of polyurethanes, paints, and coatings.
属性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC 名称 |
3-isocyanato-2,4-dimethylpentane |
InChI |
InChI=1S/C8H15NO/c1-6(2)8(7(3)4)9-5-10/h6-8H,1-4H3 |
InChI 键 |
OXFZJSOZHUVGQE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(C)C)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (1R,5S)-6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15313314.png)









methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B15313396.png)



